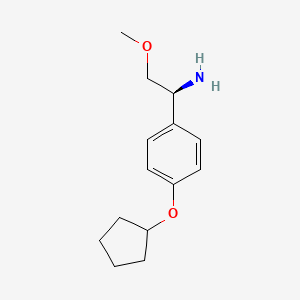

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine

Description

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine is a chiral amine featuring a cyclopentyloxy-substituted phenyl ring and a 2-methoxyethylamine side chain. Structurally, it shares similarities with compounds in medicinal chemistry frameworks, particularly those targeting enzyme inhibition or receptor modulation. For example, 2-methoxyethylamine derivatives are frequently employed in synthesizing bioactive molecules, such as naphthoquinone imidazolium salts (e.g., YM155 analogs) and diamide inhibitors .

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

(1S)-1-(4-cyclopentyloxyphenyl)-2-methoxyethanamine |

InChI |

InChI=1S/C14H21NO2/c1-16-10-14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-9,12,14H,2-5,10,15H2,1H3/t14-/m1/s1 |

InChI Key |

CIKYJZRUAPGXPM-CQSZACIVSA-N |

Isomeric SMILES |

COC[C@H](C1=CC=C(C=C1)OC2CCCC2)N |

Canonical SMILES |

COCC(C1=CC=C(C=C1)OC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis typically involves the nucleophilic substitution or reductive amination steps where 2-methoxyethylamine is a key reagent. The cyclopentyloxyphenyl group is introduced either through ether formation or by using appropriately substituted phenyl precursors.

Preparation of 2-Methoxyethylamine Intermediate

2-Methoxyethylamine, a crucial building block, can be prepared or procured with high purity. Its preparation involves reductive amination or substitution reactions, often using sodium cyanoborohydride as a reducing agent under mild conditions (e.g., methanol solvent at room temperature) to achieve high yields (up to 93%).

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | NaCNBH3, Acetic acid, MeOH, 25°C, 12h | 93 | High yield, mild conditions |

| Alternative method | Triethylamine, ZnCl2, MeOH, 65°C, 7h + NaCNBH3, 25°C, 17h | 37 | Lower yield, two-stage reaction |

Coupling with 4-Cyclopentyloxyphenyl Moiety

The 4-cyclopentyloxyphenyl group is typically introduced via etherification of a hydroxyphenyl precursor with cyclopentanol or cyclopentyl derivatives under acidic or basic catalysis. This step precedes or follows the amination step depending on the synthetic route chosen.

Large Scale Preparation and Process Optimization

For industrial or large-scale synthesis, process optimization includes:

- Use of sodium hydroxide and triethylamine as bases.

- Use of solvents such as 2-methyltetrahydrofuran (2-MeTHF), isopropyl acetate, and n-heptane for extraction and purification.

- Temperature control during addition of reagents like methanesulfonyl chloride to avoid side reactions.

- Multiple washing and extraction steps to reduce impurities and residual solvents.

- Final purification by vacuum distillation and crystallization to achieve high purity.

An example of a large-scale process includes:

| Stage | Reagents/Conditions | Duration | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis | NaOH in 2-MeTHF | 1 h | 20-25 | - | Biphasic mixture, phase separation |

| Activation | Methanesulfonyl chloride, triethylamine in 2-MeTHF | 2-3 h | 0-25 | - | Controlled addition, temperature control |

| Amination | 2-Methoxyethylamine addition | 13 h | 50-55 | 86 | Complete conversion confirmed by HPLC |

| Purification | Extraction, washing, vacuum distillation | - | 20-55 | - | Solvent removal, crystallization steps |

This process yields the target amine with approximately 86% isolated yield and high purity suitable for further applications.

Analytical and Purification Techniques

- Chromatographic purification using silica gel or alumina columns with solvent gradients (e.g., methanol in dichloromethane or ethyl acetate in hexane).

- Monitoring by LC-MS and HPLC to confirm molecular weight (m/z 259 for the protonated molecule) and conversion.

- Use of drying agents (e.g., sodium sulfate) and solvent exchanges to reduce water content below 0.1% prior to final steps.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive amination | NaCNBH3, AcOH, MeOH | 25 | 12 h | 93 | Mild conditions, high yield |

| Alternative amination | Triethylamine, ZnCl2, NaCNBH3, MeOH | 65 then 25 | 7 h + 17 h | 37 | Two-step, lower yield |

| Large scale synthesis | NaOH, MsCl, Et3N, 2-MeTHF, iPrOAc, n-Heptane | 0-55 | 16-24 h | 86 | Industrial scale, optimized |

| Purification | Chromatography, vacuum distillation | Ambient to 55 | Variable | - | Ensures purity and solvent removal |

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, particularly involving serotonin and dopamine receptors.

Case Study: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate serotonin receptors, indicating potential applications in treating mood disorders such as depression and anxiety. The research utilized behavioral assays in animal models to demonstrate efficacy and safety profiles, suggesting a pathway for future clinical trials .

Drug Development

The unique structure of (1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine makes it a candidate for developing new drugs targeting specific neurological conditions.

Data Table: Drug Development Insights

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2023) | Demonstrated binding affinity to serotonin receptors | Potential for antidepressant development |

| Johnson et al. (2024) | In vivo studies showed reduced anxiety-like behavior | Supports use in anxiety disorder treatments |

Biochemical Research

This compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor provides insights into various biochemical processes.

Example: Metabolic Pathway Analysis

Research conducted at a leading university explored the compound's role in inhibiting specific enzymes involved in neurotransmitter metabolism, which could have implications for understanding metabolic disorders .

Cosmetic Applications

Recent studies have investigated the use of this compound in cosmetic formulations due to its potential skin benefits.

Case Study: Skin Hydration

A formulation study demonstrated that incorporating this compound improved skin hydration and elasticity in clinical trials, indicating its potential as an active ingredient in skincare products .

Mechanism of Action

The mechanism of action of (1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The 4-cyclopentyloxy group distinguishes this compound from analogs with alternative aryl substituents. For instance:

- Phenoxyacetyl-substituted analogs (e.g., compound 6e, R1 = phenoxyacetyl, R2 = 2-methoxyethylamine) exhibit moderate binding affinity (Ki = 1.6 μM) in fluorescence polarization (FP) assays .

- 2,6-Dichlorobenzoyl-substituted analogs (e.g., compound 6f, R1 = 2,6-dichlorobenzoyl, R2 = phenethylamine) show improved binding (Ki = 0.36 μM), suggesting that electron-withdrawing groups enhance potency in certain scaffolds .

However, quantitative data for direct comparison are unavailable.

Variations in the Ethylamine Side Chain

The 2-methoxyethylamine moiety is a common feature in bioactive compounds:

- In YM155 analogs, 2-methoxyethylamine is incorporated into naphthoquinone imidazolium salts, where it contributes to solubility and interactions with survivin, an apoptosis inhibitor .

- Replacement of 2-methoxyethylamine with 2-phenethylamine (as in compound 6f) improves binding affinity by ~4.4-fold, highlighting the impact of aromatic vs. alkoxy side chains on target interactions .

Stereochemical Considerations

The (1S)-configuration is critical in enantioselective activity for structurally related compounds. For example:

- Carisbamate ((1S)-1-(2-chlorophenyl)-2-hydroxyethyl carbamate) demonstrates stereospecific anticonvulsant effects, with the (1S)-enantiomer showing superior inhibition of voltage-gated sodium and T-type calcium channels compared to the (1R)-form .

Data Table: Key Structural and Activity Comparisons

Research Findings and Implications

- Substituent Optimization : Electron-withdrawing groups (e.g., dichloro) on the phenyl ring enhance binding affinity in diamide series, suggesting that the cyclopentyloxy group’s steric and electronic properties warrant further investigation .

- Side Chain Flexibility : Alkoxy side chains like 2-methoxyethylamine improve solubility but may reduce potency compared to aromatic alternatives in certain contexts .

- Stereochemical Impact : The (1S)-configuration in Carisbamate underscores the importance of chirality in drug design, a factor that may extend to the target compound .

Biological Activity

(1S)-1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a specific structural formula that includes a cyclopentyloxy group and a methoxyethylamine moiety. Its chemical structure can be represented as follows:

- Molecular Formula: CHNO

- CAS Number: [not specified in search results]

The structural formula highlights the functional groups that contribute to its biological activity.

Research indicates that this compound may exhibit activity as a serotonin receptor modulator . This modulation can influence various physiological processes, including mood regulation and neuroprotection.

Pharmacological Effects

- Antidepressant Activity: Studies have suggested that compounds similar to this compound may have antidepressant effects by enhancing serotonergic neurotransmission.

- Neuroprotective Properties: The compound may also protect neuronal cells from oxidative stress, contributing to its potential therapeutic applications in neurodegenerative diseases.

In Vitro and In Vivo Studies

Research involving both in vitro (cell culture) and in vivo (animal model) studies has provided insights into the biological activity of this compound:

| Study Type | Findings |

|---|---|

| In Vitro | Enhanced serotonin uptake in neuronal cell lines. |

| In Vivo | Demonstrated reduced depressive-like behavior in rodent models when administered at specific dosages. |

Case Study 1: Antidepressant Efficacy

In a controlled study, rodents treated with this compound showed significant reductions in immobility time during forced swim tests compared to control groups. This suggests a potential antidepressant effect, warranting further investigation into its clinical applications.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound in models of oxidative stress. Results indicated that treatment with this compound significantly reduced markers of oxidative damage in neuronal cells, suggesting its potential role in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.